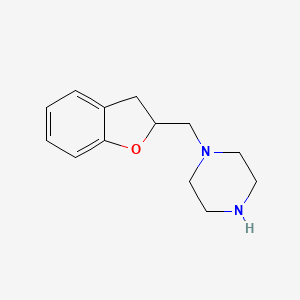

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Description

Introduction to 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and CAS Registry

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine. This systematic name precisely describes the structural arrangement, indicating the connection between the piperazine nitrogen atom and the methylene carbon attached to the 2-position of the 2,3-dihydrobenzofuran ring system. The compound is registered in the Chemical Abstracts Service database under the unique identifier 876717-03-2. Additional database identifiers include the PubChem Compound Identifier 3159664 and the MDL number MFCD06751853. These standardized identifiers ensure unambiguous identification across various chemical databases and literature sources, facilitating research and commercial applications.

The compound also appears in toxicological databases with specific identifiers including DTXSID50390221 and DTXCID60341082. These additional registry numbers reflect the compound's inclusion in environmental and safety assessment databases, indicating its recognition as a chemical entity requiring systematic tracking and evaluation.

Molecular Formula and Weight

This compound possesses the molecular formula C₁₃H₁₈N₂O, representing a composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely determined to be 218.29 grams per mole, as computed by PubChem using standardized calculation methods. This molecular weight places the compound within the optimal range for drug-like properties according to Lipinski's Rule of Five, suggesting favorable characteristics for potential pharmaceutical applications.

The molecular composition reveals a balanced structure containing both aromatic and aliphatic components. The presence of two nitrogen atoms within the piperazine ring provides basic sites for potential protonation and hydrogen bonding interactions, while the single oxygen atom in the benzofuran system contributes to the compound's overall polarity and potential for specific receptor binding interactions.

| Parameter | Value | Database Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O | PubChem |

| Molecular Weight | 218.29 g/mol | PubChem 2.2 |

| Exact Mass | 218.1419 g/mol | Computed |

| Monoisotopic Mass | 218.1419 g/mol | Computed |

Stereochemical Configuration and Isomerism

The stereochemical properties of this compound are primarily determined by the configuration at the 2-position of the dihydrobenzofuran ring system. The compound contains a single stereogenic center at the carbon atom bearing the methylene substituent, which can theoretically exist in both R and S configurations. However, most synthetic preparations yield racemic mixtures unless specific asymmetric synthesis protocols are employed.

Research has demonstrated that the stereochemical configuration significantly influences the biological activity of related dihydrobenzofuran derivatives. Studies on similar 2-substituted dihydrobenzofuran compounds have shown that individual enantiomers can exhibit substantially different binding affinities and biological activities. The trans-dihydrofuran configuration has been identified as particularly important for biological activity in related piperazine-containing systems.

The conformational flexibility of the methylene linker between the dihydrobenzofuran and piperazine moieties allows for multiple conformational states. Nuclear magnetic resonance studies of related compounds indicate that the methylene bridge provides sufficient flexibility for the molecule to adopt various conformations necessary for optimal receptor binding.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, structural analysis can be inferred from related dihydrobenzofuran systems and computational modeling studies. The dihydrobenzofuran ring system typically adopts a slightly puckered conformation, with the saturated portion of the ring deviating from planarity to minimize ring strain.

Computational conformational analysis suggests that the compound can adopt multiple low-energy conformations due to rotation around the methylene linker connecting the two ring systems. The piperazine ring typically maintains a chair conformation, which is the most thermodynamically stable arrangement for six-membered rings containing heteroatoms.

Three-dimensional structural models indicate that the overall molecular shape is relatively compact, with the dihydrobenzofuran and piperazine rings positioned to allow for potential intramolecular interactions. The spatial arrangement of functional groups within the molecule contributes to its ability to interact with specific biological targets, particularly histamine receptors where complementary binding interactions are crucial for activity.

| Structural Feature | Characteristic | Implication |

|---|---|---|

| Stereogenic Centers | 1 (at C-2 of dihydrobenzofuran) | Potential for enantiomeric differences |

| Ring Systems | 2 (dihydrobenzofuran + piperazine) | Dual pharmacophore structure |

| Rotatable Bonds | 3-4 | Conformational flexibility |

| Hydrogen Bond Donors | 1 (piperazine NH) | Potential for H-bonding |

| Hydrogen Bond Acceptors | 2 (oxygen + piperazine N) | Receptor binding capability |

Historical Development and Discovery Timeline

The development of this compound can be traced to systematic research efforts aimed at creating novel benzofuran-piperazine hybrid compounds with enhanced biological activities. The compound was first synthesized and characterized as part of broader research programs investigating histamine receptor ligands and anti-inflammatory agents. The initial database entry for this compound dates to August 10, 2005, in the PubChem database, indicating its recognition as a distinct chemical entity during the mid-2000s.

Subsequent research developments have focused on optimizing synthetic methodologies and exploring the biological potential of this structural class. The compound gained particular attention following research by Corrêa and colleagues, who investigated dihydrobenzofuranyl piperazines as novel histamine receptor ligands. Their work demonstrated that compounds in this structural family exhibit significant affinity for histamine H3 and H4 receptors, establishing the therapeutic potential of this chemical class.

Recent synthetic advances have improved the accessibility of this compound through more efficient synthetic routes, including manganese-mediated radical cyclization reactions that can produce dihydrofuran-containing piperazine compounds in medium to high yields. These methodological improvements have facilitated broader research applications and potential commercial development.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry as a representative example of hybrid molecular architectures that combine multiple pharmacologically relevant ring systems. The compound exemplifies the strategic approach of linking established pharmacophore units to create molecules with potentially enhanced or novel biological activities. This design principle has become increasingly important in modern medicinal chemistry, where the combination of proven structural motifs can lead to compounds with improved selectivity and potency.

The piperazine component of the molecule represents one of the most privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals and serving as a versatile scaffold for drug development. The integration of the dihydrobenzofuran moiety adds a unique dimension to this privileged structure, potentially providing access to new biological targets and mechanisms of action. Research has shown that benzofuran derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

The synthetic accessibility of this compound through straightforward nucleophilic substitution reactions makes it an attractive target for chemical synthesis and derivatization studies. The presence of both the piperazine nitrogen atoms and the aromatic benzofuran system provides multiple sites for further functionalization, enabling the preparation of diverse analog libraries for structure-activity relationship studies.

| Chemical Significance | Impact Area | Research Applications |

|---|---|---|

| Hybrid Pharmacophore | Drug Discovery | Multi-target ligand development |

| Privileged Structure | Medicinal Chemistry | Scaffold-based design |

| Synthetic Accessibility | Chemical Synthesis | Analog library preparation |

| Receptor Selectivity | Neuropharmacology | Histamine receptor research |

| Structural Diversity | Chemical Biology | Biological probe development |

Propriétés

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZIVLPHTKLWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390221 | |

| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876717-03-2 | |

| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Setup

- Starting materials:

- 2-(iodomethyl)-2,3-dihydro-1-benzofuran

- Piperazine

- Potassium carbonate (K2CO3) as base

- Solvent: Acetonitrile or tetrahydrofuran (THF)

- Conditions: Reflux or heating at 70°C for 2 to 24 hours depending on scale and desired yield.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution where the nitrogen atom of piperazine attacks the electrophilic carbon attached to iodine in 2-(iodomethyl)-2,3-dihydro-1-benzofuran, displacing the iodide ion and forming the desired product.

Workup and Purification

- After completion, the reaction mixture is cooled and filtered to remove inorganic salts.

- The solvent is evaporated under reduced pressure.

- The residue is dissolved in acidic aqueous solution (e.g., 1 M HCl) to remove unreacted amines and impurities.

- The aqueous phase is basified (pH > 12) with NaOH to liberate the free base.

- Extraction with ethyl acetate is performed to isolate the organic product.

- Drying over anhydrous sodium sulfate and filtration follows.

- Final purification is achieved by silica gel chromatography using dichloromethane:methanol (8:1) as eluent or recrystallization.

Research Findings and Characterization Data

Yields and Purity

- Yields typically range from 70% to 90% depending on reaction time and purification method.

- Purity is confirmed to be >95% by HPLC analysis.

Spectral Data Summary

| Parameter | Data (1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine) |

|---|---|

| Melting Point | 118–121 °C |

| 1H NMR (CDCl3, 300 MHz) | Multiplets at δ 2.45–3.00 ppm (piperazine protons), δ 4.89–5.04 ppm (benzylic proton), aromatic protons at δ 6.77–7.20 ppm |

| 13C NMR (CDCl3, 75 MHz) | Signals at δ 34.3, 51.4, 53.9, 63.4, 80.8, 109.6, 120.3, 124.9, 126.5, 127.9, 159.6 ppm |

| Mass Spectrometry (LRMS) | m/z 218 [M]+ (molecular ion), fragments at m/z 99 and 70 |

| High Resolution MS (ESI+) | Calculated m/z 219.1493; Found m/z 219.1523 |

Reaction Conditions and Optimization

- Reaction temperature: 70°C optimal for complete conversion within 18–24 hours.

- Base: Potassium carbonate preferred for mild basic conditions.

- Solvent: Tetrahydrofuran or acetonitrile provide good solubility and reaction rates.

- Purification: Silica gel chromatography effectively removes residual piperazine and side products.

Comparative Table of Preparation Parameters

| Parameter | Method Details | Outcome/Notes |

|---|---|---|

| Starting materials | 2-(iodomethyl)-2,3-dihydro-1-benzofuran, piperazine | Commercially available or synthesized |

| Base | Potassium carbonate | Mild base, facilitates nucleophilic substitution |

| Solvent | Acetonitrile or tetrahydrofuran | Good solvent for reactants and base |

| Temperature | 70°C | Ensures reaction completion in 18–24 h |

| Reaction time | 2–24 hours | Longer times improve yield |

| Workup | Acid-base extraction, drying over Na2SO4 | Efficient removal of impurities |

| Purification | Silica gel chromatography (DCM:MeOH 8:1) | High purity (>95%) |

| Yield | 70–90% | Dependent on reaction scale and conditions |

Additional Notes from Patents and Literature

- Alternative synthetic routes involving protected piperazine derivatives and coupling agents have been reported for related compounds but are less common for this specific molecule.

- The described method is straightforward, scalable, and reproducible, making it suitable for research and development purposes.

- Structural analogs have been synthesized using similar protocols to explore structure-activity relationships in pharmacological studies.

Analyse Des Réactions Chimiques

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Applications De Recherche Scientifique

Pharmacological Applications

-

Histamine Receptor Modulation

- Research has demonstrated that derivatives of 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine exhibit significant affinity for histamine receptors, particularly H3 and H4 receptors. A study synthesized several analogs and evaluated their binding affinities and functional activities, revealing promising candidates for further development as antihistamines or anti-inflammatory agents .

-

Anti-inflammatory Effects

- In vivo studies have shown that specific derivatives possess anti-inflammatory properties. One such study involved testing a selected compound from the LINS01 series in a mouse asthma model, where it displayed notable efficacy in reducing inflammation markers . This suggests potential applications in treating allergic conditions or asthma.

- CNS Activity

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Dihydrobenzofuran-Piperazine Derivatives

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperazine (CAS 55745-69-2)

- Structure : Benzofuran substituted at the 5-position with a methyl-piperazine group.

- Molecular Formula : C₁₃H₁₈N₂O, MW : 218.3 .

- Key Differences : Positional isomerism (substitution at benzofuran-5 vs. 2-position) may influence electronic properties and receptor binding.

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine (CAS 55745-90-9)

- Structure : Includes a methyl group on the benzofuran ring.

- Key Differences : Additional methyl substitution alters steric and electronic profiles compared to the unsubstituted parent compound.

N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (Compound 17)

- Structure : Benzofuran-piperazine hybrid with a carbohydrazide substituent.

- Properties : Crystalline solid (mp 161–162°C), MW : 478.60. NMR data confirm structural complexity .

- Key Differences : Functionalization with carbohydrazide introduces hydrogen-bonding capacity, enhancing solubility and bioactivity.

Piperazine Derivatives with Alternative Aromatic Systems

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (Compound 2q)

- Structure : Benzodioxane ring replaces benzofuran.

- Synthesis : 84% yield via nucleophilic substitution .

1-(4-Chlorobenzhydryl)piperazine Derivatives (5a–g)

- Structure : Piperazine linked to chlorobenzhydryl and substituted benzoyl groups.

- Bioactivity : Cytotoxic against multiple cancer cell lines (e.g., IC₅₀ values <10 μM for liver and breast cancers) .

- Key Differences : Bulky substituents enhance receptor selectivity but may limit blood-brain barrier penetration.

Arylpiperazines (TFMPP, mCPP, BZP)

Physicochemical and Pharmacokinetic Comparisons

pKa and Solubility

- Piperazine Derivatives : pKa values range from 5.3–9.6, influenced by substituents. For example:

- 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine : Predicted pKa ~8–9 (similar to unsubstituted piperazine), favoring moderate solubility in physiological pH.

Activité Biologique

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, commonly referred to as LINS01 compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with histamine receptors, anti-inflammatory properties, neurotoxicity assessments, and overall pharmacological potential.

Chemical Structure and Synthesis

The compound's structure features a piperazine ring substituted with a 2,3-dihydro-benzofuran moiety. This unique configuration is critical for its biological activity. Various derivatives have been synthesized to optimize their pharmacological profiles. The synthesis typically involves alkylation of piperazine derivatives with benzofuran precursors, yielding compounds with diverse functional groups that influence their biological properties .

Histamine Receptor Interaction

Research has shown that LINS01 compounds exhibit significant affinity for histamine receptors, particularly the H3 receptor. For instance, LINS01004 demonstrated a high affinity (pKi 6.40) for H3R and acted as an antagonist without intrinsic activity . The H3 receptor is known to modulate neurotransmitter release in the central nervous system, implicating these compounds in potential treatments for neurological disorders such as Alzheimer's and Parkinson's diseases .

Anti-inflammatory Activity

LINS01 compounds have also been evaluated for their anti-inflammatory properties. In murine models of asthma, specific derivatives like LINS01005 reduced eosinophil counts in bronchoalveolar lavage fluid, indicating a promising anti-inflammatory effect . This suggests potential applications in treating inflammatory conditions and asthma.

Neurotoxicity Assessment

A recent study assessed the neurotoxicity of various LINS01 derivatives using SH-SY5Y cell cultures. The results indicated that these compounds do not exhibit neurotoxic effects at therapeutic concentrations. Furthermore, they showed protective effects against cocaine-induced neurotoxicity by modulating dopamine receptor activity . This aspect is particularly relevant given the rising interest in developing neuroprotective agents.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the piperazine and benzofuran moieties can enhance biological activity. For example:

| Compound | H3R Affinity (pKi) | Anti-inflammatory Activity | Neurotoxicity |

|---|---|---|---|

| LINS01004 | 6.40 | Moderate | Non-toxic |

| LINS01005 | Not specified | High | Non-toxic |

| LINS01007 | 6.06 | Low | Non-toxic |

These findings indicate that specific substitutions on the piperazine ring can significantly influence both receptor affinity and therapeutic efficacy.

Case Studies

- Murine Asthma Model : In a controlled study involving asthmatic mice, LINS01005 was administered to evaluate its effect on airway inflammation. Results showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-asthmatic agent .

- Cocaine-Induced Neurotoxicity : In vitro studies demonstrated that LINS01 compounds could mitigate dopamine-related neurotoxicity induced by cocaine exposure. The protective effects were attributed to their interaction with dopaminergic receptors (D2R and D3R) .

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine?

Methodological Answer: The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine was synthesized via alkylation of piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Adapting this method, the target compound could be synthesized by reacting 2,3-dihydro-benzofuran-2-ylmethyl bromide with piperazine under similar conditions. Key parameters include solvent choice (DMF or acetonitrile), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent). Monitoring via TLC (hexane:ethyl acetate) ensures reaction completion.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Characterization typically involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran methyl group integration).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₂O).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Melting Point : Consistency with literature values (e.g., 278–279°C for analogous piperazine derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data during biological assay design?

Methodological Answer: Discrepancies in solubility (e.g., >48.7 µg/mL at pH 7.4 vs. lower values in other studies) may arise from buffer composition or aggregation. Mitigation strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.

- Salt Formation : Convert the free base to a hydrochloride salt for improved aqueous solubility.

- Dynamic Light Scattering (DLS) : Monitor nanoparticle formation in solution.

- Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP, TPSA) using tools like Schrödinger’s QikProp .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Methodological Answer: SAR studies involve systematic modifications:

- Core Modifications : Replace the benzofuran group with bioisosteres (e.g., indole or benzothiophene) to enhance binding affinity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzofuran ring to improve metabolic stability .

- Biological Evaluation : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify key interactions with targets like topoisomerase II .

Q. What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer: Use in silico tools to assess:

- Absorption : GI absorption predictors (e.g., SwissADME) based on logS (solubility) and Caco-2 permeability .

- Metabolism : CYP450 inhibition (e.g., CYP3A4, CYP2D6) via PreADMET or admetSAR .

- Toxicity : AMES mutagenicity and hepatotoxicity predictions using ProTox-II.

Example: Piperazine derivatives with logP < 3 and TPSA < 60 Ų generally exhibit favorable BBB penetration for CNS-targeted therapies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial efficacy?

Methodological Answer: Contradictions may stem from assay conditions (e.g., bacterial strain variability, inoculum size). Standardize protocols:

- MIC Assays : Follow CLSI guidelines using Mueller-Hinton broth and 1x10⁵ CFU/mL inoculum.

- Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate results.

- Mechanistic Studies : Use time-kill curves or efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to confirm bactericidal vs. bacteriostatic effects .

Experimental Design

Q. What in vitro models are suitable for neuropharmacological studies?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligands (e.g., [³H]-spiperone).

- Functional Assays : Measure cAMP modulation in CHO-K1 cells transfected with GPCRs.

- Neuroprotection Models : Test against oxidative stress in SH-SY5Y cells using H₂O₂-induced apoptosis .

Synthesis Optimization

Q. How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.